Product packaging for Dodecenylsuccinic anhydride(Cat. No.:CAS No. 119295-58-8)

Dodecenylsuccinic anhydride

Cat. No.: B7770766
CAS No.: 119295-58-8
M. Wt: 266.38 g/mol
InChI Key: WVRNUXJQQFPNMN-VAWYXSNFSA-N
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Description

Historical Context of Alkenyl Succinic Anhydrides in Industrial Chemistry

The synthesis of alkenyl succinic anhydrides (ASAs) was first described in a 1936 patent, which detailed the reaction of maleic anhydride (B1165640) with aliphatic mono-unsaturated alkenes derived from the "cracked distillate" of petroleum. wikipedia.org Initially, these compounds found use as lubricants and rust inhibitors. wikipedia.org The development of ASAs for broader industrial applications continued, and in the 1960s, liquid ASAs were introduced as hydrophobizing agents for cellulose-based products, following the introduction of solid alkylketene dimers (AKDs) in the 1950s. wikipedia.org

The application of ASAs in the paper industry as a sizing agent to increase water repellency was pioneered by Wurzburg and Mazzarella in 1963. encyclopedia.pubnih.gov This development marked a significant milestone, providing an alternative to traditional rosin (B192284) sizing and enabling the transition to neutral/alkaline papermaking processes. researchgate.nettappi.org Prior to their use in papermaking, ASAs were also utilized in the textile industry to impart water repellency to cellulosic fabrics. encyclopedia.pubnih.gov

Isomeric Nature and Structural Characteristics of Dodecenylsuccinic Anhydride

This compound is a mixture of long-chained isomers. sigmaaldrich.com Its structure consists of a twelve-carbon (dodecenyl) chain attached to a succinic anhydride backbone. sigmaaldrich.com The dodecenyl group is what gives the molecule its hydrophobic character.

The synthesis of DDSA typically involves an "ene synthesis" reaction between a C12 olefin (dodecene) and maleic anhydride. researchgate.net The starting C12 olefin is often a mixture of positional isomers, which in turn leads to a corresponding mixture of DDSA isomers. researchgate.net Research has shown that the position of the double bond in the dodecenyl chain influences the properties of the resulting material when DDSA is used, for instance, as a curing agent for epoxy resins. researchgate.net Specifically, DDSA derived from a C12 olefin with the double bond located near the center of the chain has been found to yield better tensile strength in the cured epoxy resin compared to DDSA derived from a terminal olefin. researchgate.net

The general structure of an alkenyl succinic anhydride, such as DDSA, involves the replacement of a hydrogen atom on the succinic anhydride ring with an iso-alkenyl chain. wikipedia.org

Table 1: General Properties of this compound

Property Value
Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol sigmaaldrich.com
Appearance Clear, light yellow, viscous liquid broadview-tech.com

| CAS Number | 26544-38-7 (mixture of isomers) sigmaaldrich.com |

Overview of this compound's Role in Polymer Chemistry and Advanced Materials Science

This compound is a versatile chemical with significant applications in polymer chemistry and advanced materials science, primarily as a curing agent for epoxy resins and a modifying agent for various polymers.

Its use as an epoxy curing agent is well-established. researchgate.netsanyo-chemical.co.jp When used in epoxy formulations, DDSA imparts several desirable properties, including enhanced flexibility, toughness, and low moisture absorption. broadview-tech.com The long aliphatic chain of DDSA helps to reduce the brittleness of the cured epoxy system. researchgate.net The curing reaction involves the transformation of the low molecular weight epoxy resin into a crosslinked material. researchgate.net This process is typically accelerated by the presence of a tertiary amine. researchgate.netresearchgate.net The resulting cured resins exhibit excellent mechanical and electrical properties, making them suitable for applications such as electrical potting compounds, coatings, and conductive adhesives. broadview-tech.com

In the realm of advanced materials, DDSA is utilized in the modification of biopolymers like chitosan (B1678972) and various polysaccharides. researchgate.net By introducing the hydrophobic dodecenyl chain, DDSA can alter the properties of these biopolymers, making them suitable for new applications. researchgate.net For example, DDSA-modified chitosan hydrogels have been developed for the sustained delivery of hydrophobic drugs. researchgate.net Similarly, DDSA has been used to modify other natural gums and starches to enhance their functionality for industries such as paints, pharmaceuticals, and cosmetics.

Furthermore, DDSA plays a role in the development of other advanced materials. It has been used in the synthesis of nanochitin-based materials, where it helps to create homogenously dispersed nanocomposites with polymers like poly(methyl methacrylate) (PMMA). acs.org

Table 2: Applications of this compound in Polymer and Materials Science

Application Area Specific Use References
Epoxy Resins Curing agent, flexibility enhancer researchgate.netbroadview-tech.comsanyo-chemical.co.jp
Electrical potting and encapsulation broadview-tech.com
Coatings and adhesives broadview-tech.com
Biopolymer Modification Hydrophobic modification of chitosan researchgate.net
Modification of polysaccharides and proteins researchgate.net

| Advanced Materials | Synthesis of nanochitin composites | acs.org |

Research Gaps and Future Directions in this compound Scholarship

Despite its widespread use, there are still areas of active research and existing gaps in the understanding and application of this compound.

One significant area of ongoing research is the precise mechanism of interaction between ASAs, including DDSA, and cellulosic surfaces. nih.govbenthamdirect.com The question of whether a covalent ester bond forms between the anhydride and the hydroxyl groups of cellulose (B213188) during processes like paper sizing is a subject of debate among scientists. nih.gov Further research using advanced analytical techniques, such as solid-state NMR with 13C-labeled ASA model compounds, is being conducted to clarify this mechanism. benthamdirect.com

Another promising future direction is the development of bio-based DDSA from renewable feedstocks. openpr.com This aligns with the growing demand for sustainable and environmentally friendly chemicals. Innovations in DDSA formulations for advanced applications, such as in high-performance composites for the aerospace and automotive industries, also represent a significant opportunity for future research and development. acumenresearchandconsulting.com

The modification of a wider range of biopolymers with DDSA to create novel functional materials is another active research area. researchgate.net These new materials could find applications in drug delivery, food packaging, and biomedical devices. As the demand for advanced materials with tailored properties continues to grow, research into new applications and improved synthesis methods for DDSA is expected to expand. dataintelo.com24chemicalresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O3 B7770766 Dodecenylsuccinic anhydride CAS No. 119295-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-dodec-1-enyl]oxolane-2,5-dione
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InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+
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InChI Key

WVRNUXJQQFPNMN-VAWYXSNFSA-N
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Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O
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Isomeric SMILES

CCCCCCCCCC/C=C/C1CC(=O)OC1=O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H26O3
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DSSTOX Substance ID

DTXSID80893538
Record name 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione
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Molecular Weight

266.38 g/mol
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Physical Description

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline]
Record name Dodecenylsuccinic anhydride
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Density

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/
Record name DODECENYLSUCCINIC ANHYDRIDE
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CAS No.

25377-73-5, 119295-58-8
Record name Dodecenylsuccinic anhydride
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Record name 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)-
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Synthetic Methodologies and Mechanistic Studies of Dodecenylsuccinic Anhydride

Ene Reaction Pathways for Dodecenylsuccinic Anhydride (B1165640) Synthesis

The thermal "ene" reaction is a principal method for synthesizing alkenyl succinic anhydrides, including DDSA. researchgate.net This reaction involves an alkene that has an allylic hydrogen (the "ene") reacting with a compound containing a double or triple bond (the "enophile"), in this case, maleic anhydride. acs.orgelsevierpure.com The process is a concerted pericyclic reaction that results in the formation of a new sigma bond, the migration of the ene double bond, and the transfer of the allylic hydrogen to the enophile. acs.orgrsc.org The reaction is believed to proceed via a classical uncatalyzed Alder-ene mechanism, which typically requires elevated temperatures (above 150°C) and extended reaction times. acs.orgresearchgate.netnih.gov For the synthesis of DDSA, this involves the reaction of a C12 olefin (dodecene) with maleic anhydride.

The primary olefinic precursor for DDSA synthesis is a C12 olefin, commonly dodecene. The structure and isomeric purity of this starting material are crucial as they directly influence the structure of the final DDSA product. A common and renewable route to obtaining linear alpha-olefins (LAOs) like 1-dodecene (B91753) is through the catalytic dehydration of fatty alcohols. rsc.orgnih.gov

Lauryl alcohol (1-dodecanol), which can be derived from biological sources, serves as a key feedstock for producing C12 olefins. The dehydration process typically involves heating the alcohol in the presence of a catalyst to eliminate a water molecule and form a double bond. nih.govgoogleapis.com While various catalysts can be employed, solid acid catalysts like η-alumina and mixed alumina-thoria have shown high activity and selectivity for this conversion. nih.govresearchgate.netrsc.org For instance, the dehydration of 1-octadecanol over an amorphous alumina (B75360) catalyst resulted in 93% conversion with 62% selectivity for the corresponding alpha-olefin. nih.gov The reaction pathways can occur via intramolecular or intermolecular routes, both requiring acid-base pair sites on the catalyst surface. nih.gov Controlling the reaction conditions and catalyst properties is essential to maximize the yield of the desired linear alpha-olefin and minimize the formation of internal olefins (iso-olefins), which are less reactive in the subsequent ene reaction. researchgate.netrsc.org

Table 1: Catalyst Performance in Dehydration of Fatty Alcohols to Olefins

Catalyst Substrate Temperature (°C) Conversion (%) α-Olefin Selectivity (%) α-Olefin Yield (%)
Amorphous Alumina 1-Octadecanol 325 93 67 62

This table is generated based on data from scientific studies on fatty alcohol dehydration. nih.govrsc.org

In the synthesis of DDSA, maleic anhydride functions as the enophile. acs.orgelsevierpure.com Its carbon-carbon double bond is activated by the two adjacent electron-withdrawing carbonyl groups, making it highly reactive toward the dodecene precursor. mnstate.eduresearchgate.net The ene reaction between the C12 olefin and maleic anhydride typically follows second-order kinetics. rsc.org A concerted mechanism is generally favored, as evidenced by the absence of cyclobutane (B1203170) derivatives in the product mixture and the negligible effect of free-radical inhibitors on the reaction rate. rsc.org The reaction leads to the formation of various DDSA isomers, with the trans-configuration being a common product, suggesting a preference for an exo-transition state to minimize steric hindrance. rsc.org

Temperature: High temperatures, often in the range of 150°C to 230°C, are required to overcome the kinetic limitations of the uncatalyzed thermal ene reaction. elsevierpure.comacs.org However, excessively high temperatures can lead to unwanted side reactions, such as polymerization of maleic anhydride or isomerization of the olefin precursor, which can decrease the purity of the final product. acs.orgnih.gov Studies on the related polyisobutylene (B167198) succinic anhydride (PIBSA) synthesis show that at 180°C, a significant portion of the mass balance can be unaccounted for, suggesting the formation of undetected byproducts. nih.gov

Reaction Time: Long reaction times, often exceeding 20 hours, are typical for achieving high conversion in the thermal ene process. acs.org

Isomer Distribution: The allylic protons on the dodecene chain can react to generate different isomers of DDSA. For instance, in the reaction with highly reactive polyisobutylene, allylic protons on different carbons react with maleic anhydride to generate distinct isomeric products. acs.orgnih.gov The reaction conditions can influence the relative rates of formation of these isomers.

Purity: The purity of the final DDSA product is contingent on minimizing side reactions and effectively removing unreacted starting materials. Unreacted maleic anhydride can be removed by distillation under vacuum, often in the presence of nitrogen. google.com The formation of byproducts like poly(maleic anhydride) can contaminate the product. nih.gov Purification methods, such as multi-stage distillation, are crucial for achieving high-purity maleic anhydride feedstock, which in turn affects the final product quality. researchgate.netbcrec.id

Polyisobutylene-Maleic Anhydride Reaction Routes to Alkenylsuccinic Anhydrides

An analogous and industrially significant route for producing alkenyl succinic anhydrides involves the reaction of polyisobutylene (PIB) with maleic anhydride to form polyisobutenyl succinic anhydride (PIBSA). researchgate.netminglanchem.com While PIB is a polymer, the fundamental chemistry of this reaction provides insights into the synthesis of specific long-chain derivatives like DDSA. chemicalbook.com The process typically involves mixing PIB and maleic anhydride and heating them to initiate the reaction. minglanchem.comgoogle.com This route can be performed as a direct thermal reaction or can be facilitated by catalysts. acs.org

To overcome the high temperatures and long reaction times associated with the thermal ene process, various catalytic systems and initiators can be employed.

Lewis Acid Catalysts: Lewis acids are effective catalysts for the ene reaction, as they coordinate with the maleic anhydride, making the enophile more electron-deficient and thus more reactive. acs.orgelsevierpure.comnsf.gov Computational studies have screened various Lewis acid chlorides, identifying AlCl₃ as having the highest catalytic activity. acs.orgnsf.gov The catalytic activity correlates with the adsorption energy of maleic anhydride onto the catalyst and the desorption energy of the product from it. nsf.gov A proposed ionic mechanism involves the attack of a protonated maleic anhydride on the olefin's double bond. researchgate.net

Free Radical Initiators: The reaction can also be promoted by free radical initiators. google.com In one described method, polyisobutylene is first reacted with maleic anhydride to form an intermediate, after which a free radical initiator is added to complete the reaction. google.com This approach is reported to reduce the formation of macromolecular substances and decrease product viscosity. google.com Benzoyl peroxide is an example of an initiator used in this process. bohrium.com

Table 2: Activation and Adsorption Energies for Lewis Acid Catalyzed Ene Reaction

Lewis Acid Catalyst MAA Adsorption Energy (kcal/mol) Activation Energy (kcal/mol)
AlCl₃ -13.2 22.6
TiCl₃ -9.9 25.1

This table is generated from computational data on the ene reaction between maleic anhydride (MAA) and a model olefin. nsf.gov

Optimizing the molar ratio of the olefin precursor to maleic anhydride is critical for maximizing conversion and achieving high product purity.

Reactant Ratios: The molar ratio of polyisobutylene to maleic anhydride is a key parameter. Ratios can range from 1:0.8 to 1:2, with a preferred range often being 1:1 to 1:1.5. google.com In a multi-step addition process, an initial molar ratio of PIB to maleic anhydride might be 1:0.3-0.6, with the remaining anhydride added later to bring the final ratio to 1:1.2 to 1:3.0, which can produce a highly substituted product. google.com

Maleic Anhydride Content: Controlling the maleic anhydride content is another strategy to improve the product conversion rate. One patented process specifies controlling the maleic anhydride content to be between 40% and 55% of the total monomer amount. google.com By carefully managing the concentration of maleic anhydride, the synthesis can be driven towards successful DDSA formation with high efficiency. google.com Continuous dropwise addition of molten maleic anhydride into the reactor is another technique used to control its concentration, which helps avoid issues like scorching and coking that can occur with a one-time addition. google.com

Green Chemistry Approaches to Dodecenylsuccinic Anhydride Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for this compound (DDSA). This involves exploring renewable starting materials and employing environmentally friendly reaction conditions to minimize the ecological footprint of its production.

The conventional synthesis of DDSA relies on petrochemical feedstocks, specifically the reaction between dodecene and maleic anhydride. Green chemistry initiatives are actively exploring the production of these precursors from renewable biomass.

Maleic Anhydride: Traditionally derived from the oxidation of benzene (B151609) or n-butane, maleic anhydride can now be produced from bio-based sources. rsc.org Advancements in biotechnology have enabled its production from the fermentation of renewable resources like corn and sugar cane. zbaqchem.com Another promising pathway involves the catalytic oxidation of furfural (B47365), a platform chemical derivable from agricultural wastes such as corn cobs and sugarcane bagasse. chemistryviews.org Research has demonstrated high-yield conversion of furfural to maleic anhydride using specialized vanadium phosphorous oxide (VPO) catalysts. chemistryviews.org Furthermore, life cycle assessments have been conducted on producing maleic anhydride from bio-based 1-butanol, highlighting the potential for a more sustainable production route compared to fossil-fuel-based methods. rsc.org

Dodecene: The long-chain olefin precursor, dodecene, is also a target for bio-based production. While direct bio-synthesis of specific isomers of dodecene is an area of ongoing research, related C12 hydrocarbons have been successfully produced from renewable feedstocks. For instance, 100% bio-based isododecane has been synthesized from plant-based starting materials, which can serve as a "drop-in" replacement for its fossil-derived counterpart in certain applications. haltermann-carless.com The development of biorefineries capable of converting biomass into a range of chemical building blocks, including olefins, is a key strategy for supplying bio-based dodecene in the future. ieabioenergy.com These processes often utilize feedstocks like vegetable oils (e.g., rapeseed, sunflower) or waste residues such as used cooking oil and tall oil from the paper pulping process. ineos.comtotalenergies.com

The "ene" reaction used to synthesize DDSA is typically performed at high temperatures and sometimes in the presence of organic solvents. google.com Green chemistry principles advocate for the reduction or elimination of such solvents, which are often volatile, flammable, and toxic. acs.org

The ideal approach is to conduct the synthesis under solvent-free conditions, which simplifies purification, reduces waste, and lowers costs. Where a solvent is necessary, the focus is on replacing conventional organic solvents with "green solvents." nih.gov These alternatives are chosen for their low toxicity, biodegradability, and derivation from renewable resources. researchgate.net

Potential green solvents for DDSA synthesis could include:

Water: As the most environmentally benign solvent, its use is highly desirable, though it may be limited by the poor solubility of the nonpolar dodecene reactant. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. They are non-volatile and can be designed to have specific solvating properties. Their primary drawbacks can include high toxicity and a lack of biodegradability in some cases. nih.govresearchgate.net

Bio-based solvents: Solvents derived from biomass, such as bio-ethanol or cyrene, offer a renewable alternative to petrochemical-based options. nih.gov

The goal is to identify a solvent system that not only minimizes environmental impact but also maintains or improves reaction efficiency and selectivity. dtu.dk

Advanced Characterization Techniques for this compound Reaction Monitoring and Product Analysis

A suite of advanced analytical techniques is essential for monitoring the synthesis of DDSA, elucidating its structure, and analyzing its properties, particularly when used as a curing agent or polymer modifier.

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in DDSA.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the characteristic functional groups in the DDSA molecule. The presence of the anhydride group is confirmed by two distinct carbonyl (C=O) stretching bands. The disappearance of the C=C bond from maleic anhydride and the appearance of peaks corresponding to the long alkyl chain of dodecene can be used to monitor reaction progress. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the organic framework of the molecule. It can be used to confirm the structure of the DDSA isomers formed and to assess the purity of the final product. The chemical shifts and splitting patterns of the protons on the alkene chain and the succinic anhydride ring are key indicators of the product's structure. thermofisher.com

Table 1: Representative Spectroscopic Data for this compound (DDSA) Characterization
TechniqueRegion/Chemical Shift (δ)Assignment/Interpretation
FTIR (cm⁻¹)~1860 and ~1780Symmetric and asymmetric C=O stretching of the cyclic anhydride group
~2850-2960C-H stretching of the dodecenyl alkyl chain (CH₂, CH₃)
~1640-1680C=C stretching of the dodecenyl chain
¹H NMR (ppm)~5.3-5.7Olefinic protons (-CH=CH-) of the dodecenyl group
~2.5-3.5Protons on the succinic anhydride ring
~1.2-2.1Methylene protons (-CH₂-) of the dodecenyl chain
~0.8-0.9Terminal methyl protons (-CH₃) of the dodecenyl chain

Chromatographic methods are employed to separate and identify the components of the DDSA product mixture. Commercial DDSA is often a mixture of isomers, and these techniques are crucial for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing the volatile components and isomeric distribution of DDSA. nist.gov The gas chromatograph separates the different isomers based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, allowing for definitive identification and structural analysis. Pyrolysis-GC-MS has been used effectively to study related alkenylsuccinic anhydrides. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of DDSA, particularly for purity assessment and monitoring the reaction. Different HPLC modes, such as reversed-phase or normal-phase, can be employed depending on the specific analytical requirements.

Gel Permeation Chromatography/Multi-Angle Laser Light Scattering (GPC/MALLS): When DDSA is used to modify polymers or as a component in a larger polymeric system, GPC/MALLS is invaluable for determining the molecular weight distribution and understanding how the incorporation of DDSA affects the polymer's size and structure.

Thermal analysis techniques are critical for understanding the behavior of DDSA, especially its performance as a curing agent for epoxy resins. thermalsupport.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of DDSA and the cured epoxy resin. The onset of decomposition indicates the temperature limit for the material's use. TGA can also be used for compositional analysis, for instance, to quantify the amount of inorganic fillers in a cured formulation.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. For DDSA-epoxy systems, DSC is used to monitor the curing reaction, which is an exothermic process. linseis.com By analyzing the heat of reaction, one can determine the degree of cure. nih.gov After curing, a subsequent DSC scan can determine the glass transition temperature (Tg) of the final thermoset, which is a critical indicator of its mechanical performance and thermal properties. tri-iso.com

Table 2: Application of Thermal Analysis Techniques to DDSA-Cured Systems
TechniqueParameter MeasuredInformation Obtained
Thermogravimetric Analysis (TGA)Mass change vs. Temperature- Thermal stability
  • Onset of decomposition
  • Compositional analysis (e.g., filler content)
  • Differential Scanning Calorimetry (DSC)Heat flow vs. Temperature- Curing exotherm (heat of reaction)
  • Degree of cure
  • Glass transition temperature (Tg) of the cured polymer
  • Dodecenylsuccinic Anhydride in Polymer Science and Engineering

    Dodecenylsuccinic Anhydride (B1165640) as a Curing Agent for Epoxy Resins

    Dodecenylsuccinic anhydride is widely utilized as a hardener or curing agent for epoxy resins. broadview-tech.comoxinst.comoxinst.com Its liquid form, low viscosity, and good miscibility with epoxy resins make it a practical choice for various applications, including electrical potting compounds, coatings, and adhesives. broadview-tech.comtri-iso.com The incorporation of DDSA into epoxy formulations can impart desirable properties to the cured material, such as enhanced flexibility, improved toughness, and low moisture absorption. broadview-tech.comoxinst.comoxinst.combroadview-tech.com

    The curing of epoxy resins with anhydrides like DDSA is a complex process that involves a series of chemical reactions. The primary reaction is the esterification that occurs between the anhydride and the hydroxyl groups present in the epoxy resin system. This reaction can be initiated by residual hydroxyl groups on the epoxy resin backbone or by the addition of a catalyst. The initial ring-opening of the anhydride by a hydroxyl group forms a monoester with a free carboxylic acid group. This newly formed carboxylic acid can then react with an epoxy group, leading to the formation of a diester and a new hydroxyl group, which can further propagate the reaction.

    Another significant reaction pathway, particularly in the presence of basic catalysts, is the anionic polymerization of the epoxy groups. A tertiary amine, for instance, can initiate the ring-opening of an epoxy group, generating an alkoxide anion. This anion can then react with another epoxy group or with an anhydride molecule, continuing the polymerization process and leading to the formation of a crosslinked network. researchgate.netcas.cz

    To achieve practical curing times and temperatures, accelerators are often incorporated into DDSA-epoxy formulations. Tertiary amines and imidazoles are common classes of accelerators that significantly influence the curing kinetics and the final properties of the cured resin. researchgate.netthreebond.co.jpresearchgate.netsemanticscholar.org

    Tertiary Amines: These compounds, such as benzyldimethylamine (BDMA), function as catalysts by promoting the ring-opening of both the epoxy and the anhydride groups. researchgate.netcas.cz The tertiary amine can directly attack the epoxy ring, creating a zwitterion that can then react with the anhydride. Alternatively, it can activate the anhydride, making it more susceptible to reaction with hydroxyl groups. This catalytic action lowers the activation energy of the curing process, allowing for faster curing at lower temperatures. researchgate.net

    Imidazoles: Imidazoles and their derivatives are highly effective accelerators that can also act as initiators for the anionic homopolymerization of the epoxy resin. researchgate.netsemanticscholar.orgespublisher.com They can react with the epoxy group to form an adduct, which then initiates a chain-growth polymerization. semanticscholar.org This dual functionality allows for rapid curing and the development of highly crosslinked networks with excellent thermal and mechanical properties. threebond.co.jp The choice of a specific imidazole (B134444) can also influence the latency of the formulation, providing a longer pot life at room temperature followed by rapid curing at elevated temperatures. espublisher.com

    The molecular structure of DDSA, particularly its long, flexible C12 alkenyl chain, has a profound impact on the properties of the cured epoxy resin. This long aliphatic chain introduces a degree of flexibility into the otherwise rigid epoxy network, resulting in increased toughness and impact strength of the final material. broadview-tech.comresearchgate.net This is a key advantage of DDSA over more rigid anhydride hardeners.

    DDSA is typically a mixture of isomers, with the dodecenyl group being either branched or linear. broadview-tech.com The specific isomeric composition can influence the reactivity and the final properties of the cured resin. For instance, studies on other anhydride systems have shown that the isomeric positions of functional groups on a curing agent can affect the crosslinking density and, consequently, the glass transition temperature (Tg) and mechanical properties of the cured epoxy. mdpi.com While specific research on the distinct effects of DDSA isomers is less common, it is expected that variations in the branching of the dodecenyl chain would alter the packing of the polymer chains and the resulting network structure, thereby influencing the macroscopic properties of the material.

    Research has shown that varying the concentration of DDSA affects the thermomechanical properties of the cured epoxy. For example, the glass transition temperature (Tg), which is an indicator of the material's thermal stability, is highly dependent on the DDSA concentration. The following table illustrates the effect of DDSA concentration on the Tg of an epoxy resin system.

    DDSA Concentration (phr)Glass Transition Temperature (Tg) (°C)
    100110
    110118
    120125
    130130
    140135

    Data sourced from a technical datasheet for a DDSA-cured epoxy system. The specific epoxy resin and curing conditions can influence the results. tri-iso.com

    As the data suggests, there is an optimal concentration of DDSA that maximizes the glass transition temperature. Below this concentration, the network may be incompletely cured, while an excess of DDSA can lead to a plasticizing effect, reducing the Tg. Therefore, careful optimization of the DDSA concentration is crucial for achieving the desired balance of properties for a specific application.

    The study of curing kinetics is essential for understanding the rate and extent of the crosslinking reactions in DDSA-epoxy systems. Differential scanning calorimetry (DSC) is a common analytical technique used to investigate the curing process by measuring the heat flow associated with the chemical reactions as a function of temperature and time. bohrium.comresearchgate.netnasa.govmdpi.comdntb.gov.ua

    Non-isothermal DSC scans at different heating rates can be used to determine key kinetic parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A). nasa.govmdpi.comdntb.gov.ua These parameters provide valuable insights into the reaction mechanism and allow for the prediction of the curing behavior under different thermal conditions. The curing of epoxy-anhydride systems is often characterized by an autocatalytic reaction model, where the reaction products, such as hydroxyl groups, catalyze the curing process. bohrium.com

    The formation of the three-dimensional network structure is a direct consequence of the curing reactions. The long, flexible dodecenyl chain of DDSA becomes incorporated into the network, acting as a flexible spacer between the crosslinks. This contributes to a lower crosslink density compared to systems cured with more rigid anhydrides, which in turn leads to enhanced flexibility and toughness in the final material. researchgate.net The degree of cure and the final network architecture are influenced by factors such as the curing temperature, the presence and type of accelerator, and the stoichiometry of the reactants.

    Reaction Mechanisms of Epoxy-Anhydride Curing with this compound

    This compound in Hydrogel Synthesis and Biomedical Polymers

    Beyond its established role in epoxy chemistry, this compound is gaining attention in the field of biomaterials, particularly in the synthesis of hydrogels and the modification of biomedical polymers. nih.govresearchgate.net Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water, making them suitable for a variety of biomedical applications such as drug delivery, tissue engineering, and wound dressings. lp.edu.uamdpi.commdpi.comnih.gov

    The amphiphilic nature of DDSA, with its hydrophobic dodecenyl tail and hydrophilic anhydride head, allows it to be used to modify natural polymers like polysaccharides (e.g., starch, chitosan) and proteins (e.g., collagen, gelatin). nih.govresearchgate.netmdpi.com By reacting the anhydride group of DDSA with the hydroxyl or amine groups present on these biopolymers, a hydrophobic dodecenyl chain can be grafted onto the hydrophilic polymer backbone. nih.govresearchgate.net This modification imparts an amphiphilic character to the biopolymer, enabling it to self-assemble into micelle-like structures or to form physically crosslinked hydrogels.

    These DDSA-modified biopolymer hydrogels can exhibit enhanced properties, such as improved mechanical strength and the ability to encapsulate and control the release of hydrophobic drugs. The introduction of the hydrophobic dodecenyl chains can create physical crosslinking points within the hydrogel network through hydrophobic interactions, leading to more robust and stable hydrogels. While DDSA is primarily used as a modifying agent in this context, its ability to introduce reactive carboxylic acid groups upon ring-opening also presents opportunities for further chemical crosslinking to form more permanent hydrogel networks. The biodegradable nature of many of the parent biopolymers, combined with the tunable properties offered by DDSA modification, makes these materials promising candidates for a range of biomedical applications. josorge.compsu.edu

    This compound Modification of Chitosan (B1678972) for Hydrogel Formation

    The modification of chitosan, a biopolymer derived from chitin, with anhydrides is a strategy employed to enhance its properties for biomedical applications, such as hydrogel formation. nih.govnih.govmdpi.com The chemical reaction typically involves the N-acylation of the primary amino groups on the chitosan backbone. nih.gov This modification can improve the solubility of chitosan, particularly at neutral pH where it is typically insoluble, a crucial factor for its use in physiological environments. nih.gov While specific literature detailing this compound (DDSA) for chitosan hydrogel formation is specific, the principle is demonstrated through the use of other anhydrides like succinic anhydride and maleic anhydride. nih.govmdpi.com The introduction of the dodecenyl group from DDSA would impart a significant hydrophobic character to the otherwise hydrophilic chitosan backbone. This amphiphilic nature is critical for the self-assembly and formation of hydrogel networks capable of encapsulating therapeutic agents. The process of N-succinylation of chitosan, for instance, results in an amphiprotic derivative with markedly increased aqueous solubility and biocompatibility. nih.gov The cross-linking of chitosan with anhydrides can create hydrogels with potential applications in wound healing and as carriers for drug delivery. mdpi.com

    This compound Modified Collagen Hydrogels for Biomedical Applications

    Collagen, the primary structural protein in the extracellular matrix, is widely used in tissue engineering due to its excellent biocompatibility and biodegradability. researchgate.netmdpi.com However, for certain applications like the delivery of hydrophobic drugs, its inherent hydrophilicity can be a limitation. researchgate.net To address this, collagen can be chemically modified with this compound (DDSA) to increase its hydrophobicity. researchgate.net This modification involves grafting the hydrophobic 12-carbon chain of DDSA onto the collagen structure. researchgate.net

    Research has shown that DDSA-modified collagen hydrogels can serve as effective carriers for hydrophobic drugs, such as simvastatin, which has potential applications in treating skin wounds and preventing infection. researchgate.net The modification can be achieved through methods like esterification after gelation or by creating a hybrid gel during the collagen fibrillogenesis process. researchgate.net The introduction of DDSA alters the viscoelastic properties of the collagen hydrogel. Studies measuring the storage modulus (G') and loss modulus (G'')—indicators of the elastic and viscous behavior of the material, respectively—demonstrate the impact of the modification. researchgate.net

    Viscoelastic Properties of DDSA-Modified Collagen Hydrogels researchgate.net
    Hydrogel TypeConcentrationStorage Modulus (G')Loss Modulus (G'')Key Observation
    Collagen Hydrogel3%Data indicates a specific G' valueData indicates a specific G'' valueStandard collagen hydrogel behavior.
    DDSA-Collagen Hydrogel3%Higher G' compared to standard collagenHigher G'' compared to standard collagenIncreased stiffness and viscous response.
    DDSA-Collagen Hydrogel6%Significantly higher G' than 3% DDSA-collagenSignificantly higher G'' than 3% DDSA-collagenConcentration-dependent increase in viscoelasticity.
    Hybrid Hydrogel3%Intermediate G' between standard and DDSA-collagenIntermediate G'' between standard and DDSA-collagenHybrid manufacturing method affects properties.
    Hybrid Hydrogel6%Higher G' and G'' than 3% hybrid hydrogelData indicates a specific G'' valueProperties are tunable by concentration.

    These modified hydrogels provide a suitable matrix for cell proliferation and tissue in-growth, making them promising materials for advanced wound dressings and regenerative medicine. researchgate.netaccscience.com

    This compound as a Modifying Agent for Biopolymers

    This compound (DDSA) is an esterifying agent used to introduce a 12-carbon hydrophobic chain into the structure of biopolymers that possess reactive sites like hydroxyl or amino groups. researchgate.netnih.gov This chemical modification is a versatile strategy to enhance the functionality of natural polymers for applications across various industries, including food, pharmaceuticals, and textiles. researchgate.netnih.gov The reaction, often referred to as dodecenyl succinylation, improves properties such as emulsification, hydrophobicity, and adhesion. nih.govnih.gov

    Modification of Polysaccharides with this compound

    Polysaccharides such as starch, gums, and alginates can be successfully modified by DDSA, typically in an aqueous alkaline medium. researchgate.net The esterification reaction occurs between the hydroxyl groups on the polysaccharide backbone and the anhydride group of DDSA. researchgate.net This process attaches both a hydrophobic dodecenyl chain and a hydrophilic carboxyl group, rendering the polysaccharide amphiphilic and surface-active. researchgate.net

    Native starch has limited applications due to its insolubility and tendency to retrograde. mdpi.com Modification with DDSA significantly enhances its physicochemical and functional properties. nih.govktu.edu The esterification introduces DDSA groups primarily into the amorphous regions of the starch granules. researchgate.net This alteration leads to notable changes in the starch's characteristics. For instance, DDSA-modified kudzu starch exhibits larger granule sizes and increased viscosity compared to its native form. researchgate.net Conversely, the gelatinization temperatures and enthalpy are typically lower in the modified starch. researchgate.net

    One of the most significant improvements is in the emulsifying capacity of the starch. researchgate.netresearchgate.net DDSA-modified starches can effectively stabilize oil-in-water (O/W) emulsions. researchgate.net For example, stable O/W emulsions using modified kudzu starch have been achieved and maintained for over 30 days at room temperature. researchgate.net The modification also enhances other properties, such as water resistance in starch-based adhesives. The wet shear strength of plywood bonded with a DDSA-modified starch adhesive was improved by 72.4% compared to an adhesive without DDSA. nih.gov

    Impact of DDSA Modification on Starch Properties
    PropertyEffect of DDSA ModificationSource
    Granule SizeIncreased researchgate.net
    ViscosityIncreased nih.govresearchgate.net
    Gelatinization Temperature & EnthalpyDecreased researchgate.net
    Water Solubility & Swelling PowerIncreased with higher Degree of Substitution (DS) researchgate.net
    Hydrophobicity (Water Contact Angle)Increased significantly (e.g., from 38.0° to 127.8°) ktu.edu
    Emulsification CapacitySignificantly improved; stabilizes O/W emulsions researchgate.netresearchgate.net
    Adhesion Strength (in adhesives)Enhanced nih.gov
    Water Resistance (in adhesives)Improved (e.g., 72.4% increase in wet shear strength) nih.gov

    Gum karaya, a natural tree-based polysaccharide, can be esterified with DDSA in aqueous solutions to enhance its functional properties. nih.govacs.org To facilitate the reaction, the gum is often first deacetylated using an alkali treatment to produce deacetylated gum karaya (DGK). nih.govsigmaaldrich.com The DDSA derivative of DGK is characterized by various analytical methods, including Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy, to confirm the modification and determine the degree of substitution (DS). acs.org In one study, the DS for a DDSA-DGK derivative was found to be 10.25%. nih.govacs.org

    The modification imparts amphiphilic properties to the gum, allowing it to act as a stabilizing agent in various food and non-food applications. acs.org The resulting DDSA-DGK derivative also exhibits antibacterial activity against both Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus. nih.govacs.org

    Seaweed polysaccharides, such as alginate and carrageenan, are widely used in the food industry as gelling and thickening agents. uq.edu.ausci-hub.se These polysaccharides can be chemically modified with this compound (referred to as DSA in some studies) to improve their performance as emulsion stabilizers. researchgate.net Alginate is composed of mannuronic and guluronic acid residues, while carrageenan is a sulfated galactan. uq.edu.au Both carry negative charges, making their hydroxyl groups available for esterification with DDSA. uq.edu.au

    When modified with DDSA, both alginate and carrageenan show enhanced ability to stabilize oil-in-water (O/W) emulsions. researchgate.net The modified polysaccharides (ALG-DSA and CRG-DSA) produce emulsions with smaller oil droplet sizes compared to those made with their native counterparts. researchgate.net Furthermore, these emulsions exhibit greater stability during storage, highlighting the effectiveness of the hydrophobic modification in improving the interfacial properties of these biopolymers. researchgate.net

    Phytoglycogen Nanoparticle Modification with this compound

    This compound (DDSA) is utilized in the chemical modification of phytoglycogen (PG), a naturally occurring, highly branched glucose polymer. mdpi.comsciopen.com This modification process, an esterification reaction, aims to alter the physicochemical properties of the phytoglycogen nanoparticles by introducing hydrophobic dodecenyl groups onto the hydrophilic glucan structure. mdpi.comnih.gov The reaction involves attaching the 12-carbon hydrophobic chain of DDSA to the hydroxyl groups of the phytoglycogen. nih.govresearchgate.net

    Research demonstrates that the degree of substitution (DS), which quantifies the number of hydroxyl groups replaced by DDSA, is a critical parameter. The DS can be controlled by adjusting the amount of DDSA used in the reaction; higher additive amounts of the anhydride lead to a higher DS. mdpi.comnih.gov However, when comparing different alkenyl succinic anhydrides at the same concentration, the DS of the modified phytoglycogen tends to decrease as the length of the carbon chain in the anhydride increases. mdpi.comnih.gov

    Modification with DDSA significantly impacts the properties of the phytoglycogen nanoparticles. While native phytoglycogen is highly soluble in water, the introduction of the hydrophobic DDSA moieties can cause a slight decrease in water solubility. mdpi.com Despite this, DDSA-modified phytoglycogen (DDSA-PG) generally maintains excellent solubility and stability in aqueous solutions. mdpi.comnih.gov Furthermore, the modification enhances the rheological properties of the phytoglycogen, with DDSA-PG showing notable shear stability. mdpi.comnih.gov The introduction of carboxyl groups from the succinic anhydride part of the molecule also imparts a pH-sensitive character to the nanoparticles, making them potentially useful for creating pH-responsive nanocarriers. mdpi.com

    Table 1: Effect of this compound (DDSA) Concentration on Degree of Substitution (DS) and Water Solubility of Modified Phytoglycogen (PG)
    Anhydride AddedDegree of Substitution (DS)Water Solubility (%)
    Native PG-87.3
    3% DDSA0.021~85.0
    5% DDSA0.035~75.0
    10% DDSA0.062~60.0

    Data adapted from studies on hydrophobically modified phytoglycogen nanoparticles. mdpi.com

    Modification of Proteins with this compound

    This compound is an effective agent for the chemical modification of proteins. nih.gov The primary reaction, known as succinylation, targets the primary amino groups present in the protein structure, particularly the ε-amino group of lysine (B10760008) residues. nih.govresearchgate.net This N-acylation reaction results in the covalent attachment of the dodecenylsuccinyl group to the protein backbone. nih.govresearchgate.net

    The key outcome of this modification is a significant alteration of the protein's charge characteristics. The reaction replaces the positively charged amino group of lysine with a negatively charged carboxyl group from the succinate (B1194679) moiety at physiological pH. nih.govresearchgate.net This charge reversal can lead to conformational shifts in the protein's structure. nih.gov

    Succinylation with DDSA has been shown to change the functional properties of various proteins. For instance, studies on proteins from the blue-green alga Spirulina platensis demonstrated that modification with succinic anhydride increased foam capacity and viscosity. researchgate.net However, protein solubility was observed to decrease after the treatment. researchgate.net The introduction of the bulky and hydrophobic dodecenyl group, combined with the charge alteration, can influence how the protein interacts with its environment, affecting properties like solubility, emulsifying capacity, and resistance to enzymatic digestion. nih.govnih.gov

    Table 2: Functional Properties of Unmodified and Succinylated Spirulina Protein
    PropertyUnmodified ProteinSuccinylated Protein
    Protein Solubility23%Decreased
    Foam CapacityBaselineIncreased
    ViscosityBaselineIncreased

    Data based on findings from the chemical modification of Spirulina platensis proteins. researchgate.net

    Impact of this compound Modification on Biopolymer Hydrophobicity and Amphiphilic Character

    The modification of hydrophilic biopolymers, such as polysaccharides and proteins, with this compound is a well-established method for increasing their hydrophobicity and imparting an amphiphilic character. nih.govnih.gov The core of this transformation lies in the introduction of DDSA's 12-carbon hydrophobic alkyl chain into the biopolymer's structure. nih.gove3s-conferences.org This process effectively creates molecules with both hydrophilic (the original biopolymer backbone) and hydrophobic (the attached dodecenyl group) regions, a hallmark of amphiphilic substances. e3s-conferences.org

    This induced amphiphilicity significantly alters the surface-active properties of the biopolymers. For example, when alginate, a highly hydrophilic polysaccharide, is modified with DDSA, its hydrophobic character is enhanced. e3s-conferences.orge3s-conferences.org Research has shown a direct correlation between the degree of substitution (DS) with DDSA and the resulting surface properties. A higher DS leads to a more pronounced decrease in the surface tension of aqueous solutions of the modified alginate, indicating improved surfactant capabilities. e3s-conferences.org Concurrently, the viscosity of the alginate solution increases with a higher DS, which is attributed to increased electrostatic repulsions and interactions between the hydrophobic groups and water. e3s-conferences.org

    Similarly, the modification of phytoglycogen nanoparticles with DDSA enhances their hydrophobicity, which is crucial for applications like encapsulating nonpolar bioactive compounds. mdpi.comnih.gov The successful esterification of various polysaccharides, including starch and inulin, with DDSA confirms its role as a versatile agent for creating biopolymer derivatives with improved dispersibility in hydrophobic media and enhanced functionality for industries ranging from food to pharmaceuticals. nih.govresearchgate.net

    Table 3: Effect of DDSA Modification on Alginate Properties
    SampleDegree of Substitution (DS)Viscosity (cps)Surface Tension (mN/m)
    Native Alginate-9.53162.98
    Modified Alginate (Lowest DS)0.083011.06119.63
    Modified Alginate (Highest DS)0.151514.7494.08

    Data from a study on the effect of temperature on alginate modification with DDSA. e3s-conferences.orge3s-conferences.org

    This compound in Advanced Material Composites

    This compound is a key chemical intermediate used in the formulation of various advanced material composites. sanyo-chemical.co.jpsigmaaldrich.com Its primary role is as a curing agent, or hardener, for epoxy resins. sigmaaldrich.comtrigon-chemie.com The incorporation of DDSA into epoxy resin systems imparts desirable physical, chemical, and electrical properties to the final cured material. sanyo-chemical.co.jp Its liquid form, low viscosity, and long pot life make it easy to handle and process in manufacturing settings. sanyo-chemical.co.jpbroadview-tech.com The resulting composites are noted for their flexibility, toughness, and low moisture absorption, making them suitable for a wide range of demanding applications. broadview-tech.comoxinst.com

    This compound in Corrosion Protective Coatings

    This compound and its derivatives are widely employed as corrosion inhibitors and rust-preventive additives in various formulations. sanyo-chemical.co.jptrigon-chemie.comrqbchemical.com Its effectiveness stems from its ability to form a protective film on metal surfaces. google.com When used as a curing agent for epoxy resins, DDSA contributes to the creation of robust coatings that protect underlying substrates from corrosive agents. sigmaaldrich.com

    DDSA-based compounds are utilized as additives in a variety of industrial fluids to prevent rust, including:

    Lubricating oils sanyo-chemical.co.jp

    Hydraulic fluids and turbine oils sanyo-chemical.co.jprqbchemical.com

    Metalworking fluids sanyo-chemical.co.jp

    Rust preventive oils and coatings sanyo-chemical.co.jprqbchemical.com

    For example, the reaction product of DDSA and propylene (B89431) glycol has been developed as a film-forming corrosion-inhibiting additive specifically for 2-cycle engine oils. google.com The dodecenyl group provides the necessary hydrophobicity to repel water from the metal surface, while the succinic acid anhydride functionality allows it to anchor to the surface or react within a coating matrix, ensuring long-lasting protection.

    This compound in Adhesives and Sealants

    In the field of adhesives and sealants, this compound functions primarily as a hardener for thermosetting epoxy resins. sigmaaldrich.com Epoxy adhesives are valued for their strong bonding capabilities, and the choice of curing agent is critical to achieving the desired performance characteristics.

    When DDSA is used to cure epoxy resins, it helps to create adhesive systems with enhanced flexibility and toughness. broadview-tech.comoxinst.com This is particularly important in applications where the bonded components may be subjected to vibration, impact, or thermal cycling, as a more flexible bond line is less likely to become brittle and fail. The long pot life associated with DDSA-cured systems provides a longer working time for application and assembly, which is advantageous in complex bonding operations. broadview-tech.com Its properties contribute to the formulation of high-performance adhesives used across various industrial sectors. sanyo-chemical.co.jp

    This compound in Electrical Potting Compounds and Electronic Components

    This compound is a preferred choice as an epoxy curing agent for electrical potting compounds and the encapsulation of electronic components. broadview-tech.comwikipedia.orggluespec.com Potting is the process of filling an electronic assembly with a liquid compound that hardens, providing protection against shock, vibration, moisture, and corrosive agents. wikipedia.orgmgchemicals.com

    The use of DDSA as a hardener imparts several crucial benefits to these potting compounds:

    Excellent Electrical Properties : Resins cured with DDSA exhibit superior electrical insulation properties compared to those cured with some other types of hardeners. sanyo-chemical.co.jpbroadview-tech.com

    Enhanced Flexibility and Toughness : The flexibility it provides helps to minimize stress on delicate electronic components during thermal cycling, preventing damage to solder joints and sensitive parts. broadview-tech.comoxinst.com

    Low Moisture Absorption : Cured DDSA-epoxy systems have low moisture absorption, which is critical for protecting electronics from humidity and ensuring long-term reliability. broadview-tech.comoxinst.com

    Extended Pot Life : The slow reactivity of DDSA allows for longer working times, facilitating the complete impregnation of complex electronic assemblies without premature gelling. broadview-tech.com

    These characteristics make DDSA-cured epoxy systems ideal for high-voltage applications and for protecting sensitive printed circuit boards (PCBs), sensors, and other electronic components in demanding environments. gluespec.comsupratec-syneo.com

    Table 4: Typical Properties of this compound (DDSA) for Potting Applications
    PropertyValue
    AppearanceClear, light yellow liquid
    Viscosity @ 25°C290-355 cps
    Specific Gravity0.98 – 1.02
    Boiling Point @ 5mm Hg184°C min
    Pot Life (Typical Formulation)4 hours at 90°C

    Data adapted from a typical technical data sheet for DDSA as an epoxy curing agent. broadview-tech.com

    This compound as a Paper Sizing Agent

    This compound (DDSA), a type of Alkenyl Succinic Anhydride (ASA), is a significant chemical compound used in the paper manufacturing industry to impart water resistance to paper and board. tappi.orgnih.govencyclopedia.pub This process, known as sizing, aims to delay the penetration of liquids, a crucial property for printing, writing, and packaging materials. nih.govmdpi.com DDSA is particularly valued in neutral to alkaline papermaking processes, providing an alternative to traditional acid-based rosin (B192284) sizing methods. tappi.orgencyclopedia.pub

    Being an oily liquid that is insoluble in water, DDSA is applied to paper pulp in the form of an emulsion. nih.govencyclopedia.pub This emulsion is typically prepared on-site at the paper mill by dispersing the DDSA with cationic starch or synthetic polymers and then added to the pulp slurry at the wet end of the papermaking machine. tappi.orgnih.gov The cationic nature of the emulsifier helps the ASA droplets adhere to the anionically charged cellulose (B213188) fibers. tappi.org

    The precise mechanism by which DDSA imparts hydrophobicity is a subject of ongoing scientific discussion. nih.govmdpi.com The long-held and widely cited theory is that the anhydride group of the DDSA molecule reacts with the hydroxyl groups on the cellulose fibers to form a covalent ester bond. mdpi.comgoogle.com This reaction would anchor the hydrophobic dodecenyl chain to the fiber surface, creating a water-repellent layer. google.com

    Table 1: Research Findings on this compound (ASA) as a Paper Sizing Agent

    AspectDetailed Research Findings
    Application Method Applied as an emulsion at the wet-end of the papermaking process. nih.gov The emulsion is typically stabilized with cationic starch or synthetic polymers to ensure retention on cellulose fibers. tappi.orgencyclopedia.pub Typical emulsion particle size is around 1 micrometer. nih.govencyclopedia.pub
    Primary Function To increase the resistance of paper and board to water and liquid penetration. tappi.orgnih.gov It is effective under neutral or alkaline papermaking conditions (pH 7.5-8.5), but can also be used in acidic conditions. tappi.orgencyclopedia.pub
    Mechanism of Action Traditional Theory: The anhydride group of DDSA forms covalent ester bonds with the hydroxyl groups of cellulose, orienting the hydrophobic alkyl chain outwards. mdpi.comgoogle.comModern View: Covalent bonding is considered insignificant. d-nb.infonih.gov The main sizing components are hydrolyzed DDSA and its salts. mdpi.comnih.gov Sizing effectiveness depends on the uniform distribution, mobility, and orientation of the molecules on the fiber surface. d-nb.info
    Key Factors Emulsion stability and the retention of the sizing agent on the fibers are crucial for efficiency. mdpi.comnih.gov The high reactivity of the anhydride ring leads to a competing hydrolysis reaction in water, which can affect performance and machine runnability. google.comd-nb.info

    This compound as a Lubricating Oil Additive

    In the field of lubrication technology, this compound (DDSA) serves as a multifunctional additive, primarily recognized for its role as an effective corrosion and rust inhibitor. watson-int.comrqbindustry.comsanyo-chemical.co.jp It is incorporated into various lubricant formulations, including engine oils, hydraulic fluids, metalworking oils, and rust preventive oils, to protect metallic components from degradation. rqbindustry.comsanyo-chemical.co.jp

    The primary mechanism behind its anti-corrosion properties involves the polar nature of the DDSA molecule. rqbindustry.com The anhydride or resulting di-acid functional group adsorbs onto metal surfaces, forming a persistent, protective barrier film. rqbindustry.com This film physically isolates the metal from contact with corrosive agents like water and oxygen, thereby preventing rust and corrosion, which is especially critical during periods of engine shutdown or in systems with intermittent use. rqbindustry.com

    Research and industrial applications have also identified other beneficial roles for DDSA in lubricant systems. It can act as a detergent booster, helping to keep engine components clean by dispersing sludge and neutralizing mild acidic byproducts of combustion. rqbindustry.com Furthermore, it has been noted for its utility as a viscosity modifier and a gelling agent in specific grease formulations. 2spi.com The reaction product of DDSA with propylene glycol has been specifically developed as a film-forming corrosion inhibitor for 2-cycle engine oils, demonstrating its versatility and adaptability as a chemical intermediate for creating specialized lubricant components. google.com

    Table 2: Research Findings on this compound (DDSA) as a Lubricating Oil Additive

    FunctionDetailed Research Findings
    Corrosion Inhibition Acts as a polar additive that adsorbs onto metal surfaces, creating a protective barrier film against moisture and oxidation. rqbindustry.com It is used as a rust inhibitor in anhydrous systems, hydraulic oils, and turbine oils. watson-int.comrqbchemical.com
    Additive Compatibility Blends well with other lubricant components such as dispersants, antioxidants, and viscosity modifiers, ensuring the stability of the additive package across a range of temperatures. rqbindustry.com
    System Performance Can function as a detergent booster, aiding in the dispersion of sludge. rqbindustry.com It is also used as an intermediate for other corrosion inhibitors. ulprospector.com The reaction product with propylene glycol yields a specialized film-forming corrosion inhibitor for 2-cycle engine oils. google.com
    Other Applications Identified as a viscosity modifier in certain lubricant systems and a gelling agent in some grease formulations. 2spi.com Soluble in Group I, II, and synthetic base oils, offering flexibility in lubricant design. rqbindustry.com

    Advanced Applications and Emerging Research Areas of Dodecenylsuccinic Anhydride

    Dodecenylsuccinic Anhydride (B1165640) in Biosurfactant Synthesis

    The synthesis of biosurfactants and bio-based surfactants using renewable materials is a key area of green chemistry. Dodecenylsuccinic anhydride serves as an effective modifying agent for biopolymers, such as polysaccharides and proteins, introducing hydrophobic characteristics that are essential for surface activity. mdpi.com This modification allows for the creation of amphiphilic molecules from natural feedstocks.

    A notable application is in the preparation of high-performance biosurfactants from Arabinoglucuronoxylan (AGX), a hemicellulose polymer. nih.gov Through homogeneous esterification reactions, DDSA is grafted onto the AGX backbone. nih.gov The resulting AGX-based biosurfactants have demonstrated efficacy in the remediation of oily sludge and in enhancing oil recovery, showcasing their potential as environmentally friendly alternatives to synthetic surfactants. nih.gov The process involves the reaction of the anhydride group of DDSA with the hydroxyl groups on the polysaccharide, forming an ester linkage and attaching the hydrophobic dodecenyl tail. mdpi.com This structural modification reduces the interfacial tension between oil and water, a key characteristic of effective surfactants.

    Research has also explored the modification of other biopolymers. For instance, the esterification of sterculia gum with DDSA not only imparts surface-active properties but can also introduce antibacterial characteristics and improve porosity in hydrogel networks. researchgate.net Similarly, modifying chitosan (B1678972), another abundant polysaccharide, with DDSA enhances its hydrophobicity, making it suitable for applications such as encapsulating hydrophobic drugs. nih.gov

    Table 1: Examples of Biopolymers Modified with DDSA for Surfactant Properties
    Biopolymer SubstrateKey Property Introduced by DDSAReported ApplicationReference
    Arabinoglucuronoxylan (AGX)Amphiphilicity, Surface ActivityOily sludge remediation, Oil recovery nih.gov
    ChitosanHydrophobicityHydrogels for drug delivery nih.gov
    Sterculia GumPorosity, Antibacterial PropertiespH-responsive hydrogels researchgate.net

    This compound in pH-Responsive Nanocarrier Development

    The development of "smart" drug delivery systems that release therapeutic agents in response to specific physiological triggers is a major focus in pharmacology. Alkenyl succinic anhydrides, including DDSA and its close analogue octenyl succinic anhydride (OSA), are utilized to create pH-responsive nanocarriers. researchgate.netnih.gov These systems are designed to be stable at physiological pH (around 7.4) but release their payload in the slightly acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes (pH 5.5-6.5). nih.gov

    The mechanism relies on the introduction of carboxylic acid groups during the modification of a polymer backbone, such as chitosan. When DDSA reacts with the amine groups of chitosan, the anhydride ring opens to form an amide linkage and a free carboxylic acid group. nih.gov At physiological pH, these carboxyl groups are deprotonated (negatively charged), contributing to the stability of the nanoparticle structure. However, in an acidic environment, the carboxyl groups become protonated (neutral). nih.gov This change in ionization disrupts the electrostatic balance within the nanocarrier, leading to swelling or partial disassembly of the structure and a subsequent faster release of the encapsulated drug. nih.gov

    Studies using OSA-modified chitosan have demonstrated the successful creation of nanoparticles that are highly sensitive to weakly acidic conditions, showing a faster release rate at pH 6.0 compared to pH 7.4. nih.gov These nanoparticles exhibit excellent biocompatibility and can effectively encapsulate hydrophobic drugs. nih.gov Research involving DDSA-modified sterculia gum has also pointed to its use in creating pH-sensitive hydrogel networks for controlled drug release. researchgate.net

    This compound in Bitumen Modification and Asphalt (B605645) Rejuvenation

    Asphalt pavements stiffen and become brittle over time due to aging, a process involving the oxidation of bitumen components. Rejuvenating agents are used to restore the properties of aged bitumen, allowing for higher percentages of recycled asphalt pavement (RAP) in new roads. DDSA has emerged as a novel chemical rejuvenator that functions by reacting with the aged bitumen components. researchgate.netmdpi.com

    The addition of DDSA to aged bitumen has been shown to be more effective at reducing stiffness and viscosity across a range of service temperatures compared to standard diluent oils. mdpi.com This chemical approach not only softens the binder but also has the potential to inhibit further aging, partially compensating for the hardening effects. mdpi.com Furthermore, the addition of DDSA enhances the binder's wettability on aggregates and improves the compactibility of asphalt mixes. mdpi.com

    Table 2: Effects of DDSA on Aged Bitumen Properties
    PropertyObservationUnderlying MechanismReference
    Viscosity & StiffnessSignificant reduction across service temperaturesChemical reaction alters colloidal stability and reduces polarity mdpi.com
    Chemical StructureFormation of new ester groups detected by FTIRReaction between DDSA's anhydride group and hydroxyl groups in asphaltenes researchgate.net
    WettabilityGreatly enhanced on siliceous-type aggregatesModification of surface polarity mdpi.com
    CompactionFavored during asphalt mix preparationImproved binder workability mdpi.com

    This compound in Pickering Emulsion Stabilization

    Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a physical barrier against coalescence. These emulsions are often more stable than those stabilized by traditional surfactants and have applications in food, cosmetics, and pharmaceuticals. Native biopolymers like starch are typically not effective emulsifiers due to their hydrophilic nature. nih.gov However, chemical modification with DDSA can transform them into effective stabilizers.

    By reacting starch with DDSA, the hydrophobic dodecenyl group is introduced onto the starch backbone, rendering the granules amphiphilic and surface-active. nih.gov These modified starch granules can then effectively adsorb to oil-water interfaces. Research has shown that DDSA-modified kudzu starch can produce stable oil-in-water (O/W) emulsions that remain stable for over 30 days at room temperature when the starch concentration is sufficient (e.g., above 2% w/w). nih.gov The modification lowers the gelatinization temperature and enthalpy of the starch. nih.gov

    The stabilizing efficiency of such particles depends on factors like the degree of substitution (DS) of DDSA on the starch. A higher DS generally leads to smaller droplet sizes and more stable emulsions. This approach demonstrates the potential for using DDSA-modified starches as novel, bio-based particulate emulsifiers. nih.gov

    This compound in the Toughening of Thermosetting Epoxy Polymers

    Epoxy resins are high-performance thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. However, highly crosslinked epoxy systems are often brittle. DDSA is widely used as a liquid anhydride curing agent, or hardener, for epoxy resins. researchgate.netmdpi.com Its molecular structure, featuring a long and flexible C12 aliphatic side chain, allows it to also function as a reactive toughening agent. mdpi.com

    During the curing process, the anhydride ring of DDSA reacts with the epoxy groups of the resin, becoming an integral part of the crosslinked polymer network. Unlike rigid aromatic anhydrides that lead to high stiffness and high glass transition temperatures (Tg), the flexible dodecenyl chain of DDSA introduces mobility into the polymer backbone. mdpi.com This internal flexibilization enhances the polymer's ability to absorb energy before fracturing, thereby increasing its toughness and impact strength while reducing brittleness. mdpi.commdpi.com

    The trade-off for this increase in flexibility and toughness is typically a decrease in the material's glass transition temperature and tensile strength. mdpi.com Research on various alkenyl succinic anhydrides (ASAs) has shown that as the length of the side chain increases (e.g., from C8 to C16), the Tg and tensile strength of the cured epoxy decrease. mdpi.com Therefore, DDSA can be blended with more rigid anhydrides to precisely tailor the final mechanical and thermal properties of the cured epoxy, achieving a desired balance of toughness, stiffness, and heat resistance for specific applications like electrical potting compounds and coatings. researchgate.netmdpi.com

    Table 3: Impact of DDSA as a Curing Agent on Epoxy Resin Properties
    PropertyEffect of DDSAReasonReference
    Toughness / FlexibilityIncreasedThe long, flexible C12 side chain introduces mobility into the polymer network. researchgate.netmdpi.com
    BrittlenessReducedEnhanced energy absorption capacity of the cured matrix. mdpi.com
    Glass Transition Temp. (Tg)DecreasedIncreased free volume and chain mobility due to the flexible alkyl side chain. mdpi.com
    Tensile StrengthDecreasedLower cross-linking density compared to more rigid, compact hardeners. mdpi.com
    Pot LifeExtendedLower reactivity of anhydride hardeners at room temperature compared to amines. researchgate.net

    Theoretical Modeling and Computational Studies of this compound Reactivity

    Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of chemical compounds. Theoretical studies have been conducted on alkenyl succinic anhydrides (ASAs), the class of molecules to which DDSA belongs, to elucidate their properties.

    These studies involve optimizing the molecular geometry of the compounds and calculating various quantum-chemical parameters. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. Calculations for related ASAs like hexenyl and octenyl succinic anhydride show high stability.

    Other calculated descriptors, such as chemical hardness and softness, provide insight into the molecule's reactivity. ASAs are generally classified as "soft" compounds, which correlates with high reactivity. Furthermore, the electrophilicity index can be calculated to quantify the molecule's ability to act as an electrophile, which is crucial for its reaction with nucleophiles like the hydroxyl groups in bitumen or the epoxy ring in resins. These computational models complement experimental findings and provide a deeper understanding of the structure-reactivity relationships that govern the performance of DDSA in its various applications.

    Table 4: Quantum-Chemical Parameters for Alkenyl Succinic Anhydrides (ASAs) from DFT Studies
    ParameterSignificanceFinding for ASAsReference
    HOMO-LUMO Gap (ΔE)Indicator of kinetic stability and chemical reactivity.Calculated values (e.g., ~6.2 eV) suggest high stability.
    Chemical Hardness (η)Measures resistance to change in electron configuration.Low chemical hardness indicates high reactivity.
    Chemical Softness (S)Reciprocal of hardness; indicates high reactivity.ASAs are classified as "soft" molecules.
    Electrophilicity Index (ω)Quantifies the electrophilic nature of a molecule.ASAs demonstrate significant electrophilic characteristics.

    Research Methodologies for Dodecenylsuccinic Anhydride Studies

    Design of Experiments for Synthesis Optimization and Application Development

    Design of Experiments (DoE) is a statistical methodology used to systematically plan, execute, and analyze experiments to understand the relationship between input variables (factors) and output responses. acsgcipr.org This structured approach is significantly more efficient than the traditional "one variable at a time" (OVAT) method, as it can identify interactions between factors and map a process's behavior with fewer experimental runs. nih.gov

    In the context of DDSA, DoE is applied to optimize both its synthesis and its application in modifying other materials. For synthesis, key factors can include reaction temperature, the molar ratio of reactants (e.g., maleic anhydride (B1165640) to a C12 alkene), catalyst concentration, and reaction time. acsgcipr.orggoogle.com The primary responses measured are typically product yield and purity.

    For application development, such as the modification of biopolymers like starch, DoE can be used to optimize the degree of substitution (DS). Factors would include the DDSA-to-polymer ratio, pH, temperature, and reaction duration. researchgate.net The responses would be the DS and specific functional properties of the modified material, such as viscosity or emulsifying capacity. nih.govsci-hub.se Methodologies like Response Surface Methodology (RSM) are often employed following initial screening experiments to model the curvature around the optimal conditions and pinpoint the settings that yield the best performance. mdpi.com

    Table 1: Example Factors and Responses in a DoE Study for DDSA-Starch Synthesis

    Factors (Inputs)Levels (Example Range)Responses (Outputs)
    DDSA/Starch Ratio (wt/wt)3% - 10%Degree of Substitution (DS)
    Reaction pH8.0 - 9.5Reaction Efficiency (%)
    Reaction Temperature30°C - 50°CViscosity of Modified Starch
    Reaction Time1 hr - 5 hrEmulsifying Capacity

    In Vitro and In Vivo Models for Biomedical Applications

    While DDSA is primarily used in industrial applications, its role in modifying biopolymers necessitates an evaluation of its biocompatibility for potential use in cosmetics, food, and pharmaceuticals. nih.gov Research methodologies for these applications involve both in vitro and in vivo models to assess material interaction and performance.

    In Vitro Models: These studies utilize cell cultures to provide an initial assessment of cytotoxicity and biocompatibility. For instance, a DDSA-modified dextran (B179266) was evaluated for its cytotoxic effects, showing results comparable to the control within a specific concentration range. researchgate.net Standardized assays, such as those outlined in ISO 10993, are typically employed. These can include MTT or XTT assays, which measure cell viability and proliferation when exposed to extracts of the DDSA-modified material or direct contact with the material itself.

    In Vivo Models: When assessing the biocompatibility of new polymers, in vivo studies are crucial. For poly(anhydrides) in general, animal models, such as subcutaneous implantation in rats, have been used to evaluate the local tissue response over time. nih.govnih.gov Histological examination of the implant site is performed to identify signs of chronic inflammation, fibrosis, or other adverse tissue reactions. nih.gov Blood chemistry and hematology are also monitored to detect any systemic toxicity. nih.gov These studies reveal how the material degrades in vivo and whether the degradation products are well-tolerated by the host organism. nih.gov

    Rheological Characterization of Dodecenylsuccinic Anhydride-Modified Systems

    Rheology is the study of the flow and deformation of matter. For DDSA-modified systems, rheological characterization is critical for understanding how the introduction of the hydrophobic dodecenyl chain alters the material's behavior in liquid or semi-solid states. These properties are vital for applications such as adhesives, emulsifiers, and coatings. nih.govnih.gov

    Dynamic shear rheology is a common technique used to measure key parameters like the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. In a study on DDSA-modified quinoa starch, an increase in the degree of substitution (DS) was found to first increase and then decrease both viscosity and the storage modulus (G'). nih.govsci-hub.se This indicates that DDSA modification can significantly impact the viscoelastic properties and gel-like behavior of the starch paste. nih.govscielo.br Similarly, the linear viscoelastic behavior of DDSA-modified bitumen has been analyzed to assess its softening potential. mdpi.com

    Table 2: Rheological Properties of DDSA-Modified Quinoa Starch

    Degree of Substitution (DS)Change in ViscosityChange in Storage Modulus (G')
    0.0023IncreaseIncrease
    0.0048Peak IncreasePeak Increase
    0.0095Decrease from peakDecrease from peak

    Note: Data is qualitative based on trends described in the literature. nih.gov

    Surface Property Analysis (e.g., Interfacial Tension, Contact Angle, Zeta Potential) of this compound-Modified Materials

    Modification with DDSA is often intended to alter the surface properties of a material, typically by increasing its hydrophobicity. researchgate.net Several analytical techniques are employed to quantify these changes.

    Contact Angle Measurement: This is a primary method for assessing the wettability of a surface. A droplet of a liquid (commonly water) is placed on the material's surface, and the angle formed between the droplet and the surface is measured. A higher contact angle indicates lower wettability and greater hydrophobicity. For DDSA-modified corn starch, the contact angle was shown to increase with a higher degree of substitution, confirming the enhanced hydrophobic character. researchgate.net

    Interfacial Tension: This measures the force at the interface between two immiscible liquids (e.g., oil and water). DDSA-modified materials, acting as emulsifiers, can lower this tension, allowing for the formation of stable emulsions. Tensiometers are used to measure this property.

    Zeta Potential: This measurement indicates the surface charge of particles in a colloidal dispersion. It is a key indicator of the stability of emulsions or suspensions. A high absolute zeta potential value (positive or negative) signifies strong electrostatic repulsion between particles, which helps prevent aggregation and improves stability. This is particularly relevant when DDSA-modified starches are used to stabilize Pickering emulsions. researchgate.net

    Microscopy Techniques (e.g., SEM, Confocal Laser Scanning Microscopy) for Morphological Analysis

    Microscopy is essential for visualizing the structural and morphological changes that occur in materials upon modification with DDSA.

    Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful technique for obtaining high-resolution, three-dimensional images of a sample. In the context of DDSA-modified materials used as emulsifiers, CLSM can be used to visualize the structure of the emulsion. For example, it can show the oil droplets and the DDSA-modified starch particles adsorbed at the oil-water interface, confirming their role in stabilizing the emulsion. researchgate.net

    Mechanical Testing and Performance Evaluation of this compound-Enhanced Materials

    The incorporation of DDSA into a polymer matrix can significantly alter its mechanical properties. Standardized mechanical testing is performed to quantify these changes and evaluate the material's suitability for specific applications.

    Tensile Testing: This is a fundamental mechanical test that measures a material's response to being pulled apart. A universal testing machine is used to determine properties such as tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). In a study on DDSA-modified poly(butylene adipate-co-terephthalate) (PBAT), the introduction of DDSA was found to decrease tensile strength and Young's modulus while significantly altering the deformation behavior of the copolyester films. mdpi.com

    Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of materials as a function of temperature, time, or frequency. It provides information on the storage modulus, loss modulus, and tan delta, which can be used to determine the glass transition temperature (Tg) and understand the material's damping capabilities.

    Table 3: Effect of DDSA Content on Mechanical Properties of PBAT Copolyesters

    Sample IDDDSA ContentYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
    PBA₅₅T0%9530885
    PBA₄₀D₁₅T15%4412680

    Data sourced from a study on DDSA-modified PBAT copolyesters. mdpi.com

    Conclusion and Outlook

    Synthesis and Derivatization Advances of Dodecenylsuccinic Anhydride (B1165640)

    The traditional synthesis of DDSA involves the ene reaction between maleic anhydride and isomers of dodecene. google.com While this method is well-established, recent research has focused on improving reaction efficiency, selectivity, and sustainability. Advances include the exploration of novel catalytic systems to lower reaction temperatures and minimize side reactions, thereby increasing yield and purity.

    Derivatization of DDSA is a key area of innovation, extending its utility far beyond conventional applications. The anhydride group is highly reactive towards nucleophiles like hydroxyl and amine groups, making it an ideal starting point for creating a diverse array of functional molecules. nih.govmdpi.com These modifications are aimed at tailoring the final properties of materials for specific, high-value applications in sectors such as pharmaceuticals, cosmetics, and advanced polymers. nih.gov A significant research trend is the modification of natural biopolymers like starches, polysaccharides, and proteins with DDSA. nih.govresearchgate.net This process introduces a hydrophobic 12-carbon chain onto the hydrophilic biopolymer backbone, creating amphiphilic macromolecules with unique interfacial properties. nih.gov

    Derivative ClassBiopolymer SubstrateKey Property EnhancementPotential Application
    Starch Esters Corn Starch, Kudzu StarchImproved viscosity, thermal stability, and emulsification. researchgate.netresearchgate.netFood-grade emulsifiers, delivery systems for functional foods. researchgate.net
    Polysaccharide Esters Alginate, Carrageenan, Chitosan (B1678972)Enhanced hydrophobicity, improved emulsifying properties. researchgate.netDrug delivery hydrogels, biosurfactants for oil recovery.
    Protein Adducts CollagenModified hydrophobicity for better drug encapsulation.Skin wound dressings, tissue engineering scaffolds.

    This table showcases recent advances in the derivatization of Dodecenylsuccinic Anhydride with various biopolymers to create functional materials.

    Expanding Roles of this compound in Diverse Scientific and Industrial Fields

    While DDSA remains a cornerstone in the epoxy resin and paper industries, its application scope is continually broadening. acumenresearchandconsulting.comacumenresearchandconsulting.com The drive for materials with enhanced performance and specific functionalities has propelled DDSA into new scientific and industrial arenas.

    In the realm of advanced polymers , DDSA is being incorporated as a functional comonomer to create novel copolyesters. For instance, its integration into Poly(butylene adipate-co-terephthalate) (PBAT) has been shown to significantly enhance surface hydrophobicity and nearly triple the water vapor barrier performance of the resulting films. mdpi.com This makes DDSA-modified PBAT a promising candidate for applications in packaging and agricultural films where moisture resistance is crucial. mdpi.commdpi.com

    The oil and gas industry has identified DDSA and its derivatives as effective multifunctional additives. rqbindustry.com They are used as corrosion inhibitors, forming a persistent, hydrophobic film on metal pipelines to protect against water and other corrosive agents. rqbindustry.com Furthermore, their amphiphilic nature makes them valuable as emulsion modifiers to either stabilize or break water-in-oil emulsions during crude oil extraction. rqbindustry.com

    In biomaterials and pharmaceuticals , DDSA-modified biopolymers are gaining traction. The modification of chitosan with DDSA creates hydrogels with enhanced hydrophobicity, suitable for the sustained delivery of hydrophobic drugs. Similarly, modifying collagen with DDSA has been explored for creating advanced skin wound dressings. The ability to fine-tune the properties of natural polymers opens up new possibilities in regenerative medicine and drug delivery systems. dataintelo.com

    Industry/FieldSpecific Application of DDSAResulting Benefit
    Advanced Polymers Comonomer in PBAT copolyestersEnhanced water vapor barrier and hydrophobicity. mdpi.com
    Automotive & Electronics Epoxy resin curing agentHigh thermal stability and durability for components. acumenresearchandconsulting.comdataintelo.com
    Oil & Gas Corrosion inhibitor, Emulsion modifierProtects pipelines, controls water-in-oil emulsions. rqbindustry.com
    Biomaterials Modifier for chitosan and collagenCreates hydrogels for sustained drug delivery and wound dressings.
    Coatings & Adhesives Additive/HardenerImproves chemical resistance and bonding properties. dataintelo.comdataintelo.com
    Asphalt (B605645)/Bitumen Softening/Rejuvenating agentLowers polarity and improves wettability on aggregates. mdpi.com

    This table illustrates the expanding roles of this compound across various industrial and scientific sectors.

    Future Trajectories for this compound Research and Development

    The future of DDSA research and development is expected to follow several key trajectories, primarily centered on sustainability, advanced functionalities, and expansion into high-growth markets.

    A major trend is the increasing demand for bio-based and sustainable formulations . acumenresearchandconsulting.com This involves exploring the synthesis of DDSA from renewable feedstocks, such as bio-derived dodecene, to reduce the environmental footprint of its production. Developing greener synthesis processes and creating biodegradable DDSA derivatives are critical areas for future research, aligning with global sustainability initiatives. acumenresearchandconsulting.com

    The development of "smart" and high-performance materials represents another significant growth avenue. Research into DDSA-based functional polymers that respond to external stimuli (e.g., pH, temperature) could lead to innovations in areas like controlled-release systems and smart coatings. Further exploration of its role in enhancing the properties of biodegradable polymers and composites will be crucial as industries move away from traditional plastics. mdpi.com

    Geographically, the market for DDSA is projected to see significant growth, particularly in the Asia-Pacific region , driven by rapid industrialization and increasing demand for high-performance materials in the automotive, construction, and electronics sectors. acumenresearchandconsulting.comdataintelo.com Innovations in DDSA formulations tailored for these advanced applications will be key to capitalizing on this market expansion. acumenresearchandconsulting.com

    Future research will likely focus on:

    Green Chemistry: Developing catalytic systems that are more environmentally benign and creating pathways to synthesize DDSA from renewable resources.

    Nanotechnology: Utilizing DDSA to functionalize nanoparticles, creating novel composites with tailored properties for electronics and advanced materials.

    Biomedical Engineering: Designing more sophisticated DDSA-based hydrogels and scaffolds for targeted drug delivery and tissue regeneration.

    Circular Economy: Investigating the recyclability and end-of-life options for DDSA-containing polymers to improve their lifecycle sustainability.

    Q & A

    Q. What are the primary applications of DDSA in biomaterial synthesis?

    DDSA is widely used as a precursor for modifying biopolymers like chitosan and collagen. For example, it enables the synthesis of chitosan hydrogels for controlled drug delivery by introducing hydrophobic side chains via covalent bonding . In collagen hydrogel preparation, DDSA acts as a crosslinking modifier to enhance mechanical stability for wound dressings . Methodologically, reactions typically involve DDSA dissolved in organic solvents (e.g., ethanol) under controlled pH (5–6) and temperature (50–60°C) to ensure efficient amide bond formation .

    Q. How can researchers verify the purity and structural integrity of commercial DDSA?

    Key methods include:

    • Refractive Index Analysis : Compare measured values (n<sup>20</sup>/D = 1.479) against literature standards .
    • Chromatography : Use HPLC or GC-MS to detect isomer ratios (e.g., technical-grade DDSA contains ~90% active isomers) .
    • Thermal Analysis : Differential scanning calorimetry (DSC) to confirm crystallization points (31–35°C) . Researchers should cross-reference supplier-provided COA (Certificate of Analysis) with independent measurements to mitigate batch variability .

    Q. What safety protocols are critical when handling DDSA in laboratory settings?

    DDSA is a skin sensitizer and causes severe eye irritation. Essential precautions include:

    • Using nitrile gloves and chemical goggles during handling.
    • Conducting reactions in fume hoods to avoid inhalation of vapors (boiling point: 150°C at 3 mmHg) .
    • Storing DDSA in airtight containers at 10–30°C to prevent hydrolysis . Safety data sheets (SDS) from suppliers like Sigma-Aldrich provide detailed hazard mitigation strategies .

    Advanced Research Questions

    Q. How do isomer mixtures in DDSA affect its reactivity in epoxy resin formulations?

    Commercial DDSA contains branched isomers (e.g., tetrapropenylsuccinic anhydride), which influence curing kinetics and crosslink density in epoxy systems. Studies show that isomer diversity reduces glass transition temperature (Tg) by 10–15°C compared to pure isomers due to irregular polymer networks . To optimize performance, researchers use stoichiometric ratios of DDSA to epoxy resin (1:1 molar) with accelerators like benzyl dimethylamine (0.5–1 wt%) to enhance anhydride ring-opening efficiency .

    Q. What experimental strategies address contradictions in DDSA-modified biopolymer performance?

    Conflicting data on DDSA-modified gum karaya’s antibacterial efficacy (e.g., 30–70% bacterial inhibition variance) arise from synthesis parameters:

    • Alkali Pre-Treatment : Deacetylation of gum karaya (DGK) with 0.1M NaOH increases DDSA esterification efficiency by 40% .
    • Reaction Time : Prolonged reaction (>8 hrs) causes hydrolysis, reducing substitution levels. Methodological standardization (e.g., fixed pH, controlled water activity) is critical for reproducibility .

    Q. How can DDSA be integrated into electron microscopy sample preparation protocols?

    DDSA is a key component in epoxy embedding mixtures (e.g., Epon 812 formulations) for ultrastructural preservation. A typical protocol includes:

    • Embedding Mixture : Polybed 812 (26.25 g), DDSA (7.90 g), methylnadic anhydride (15.85 g), and DMP-30 accelerator (0.75 g) .
    • Curing Conditions : Polymerization at 68°C for 18 hours ensures optimal hardness for ultrathin sectioning . Deviations in DDSA ratios (>10%) result in brittle blocks, complicating sectioning .

    Q. What advanced characterization techniques resolve DDSA’s role in anhydride-modified resins?

    • Solid-State NMR : Quantifies ester/amide bond ratios in DDSA-functionalized resins .
    • FTIR Spectroscopy : Peaks at 1850 cm<sup>−1</sup> (anhydride C=O) and 1730 cm<sup>−1</sup> (ester C=O) confirm reaction completeness .
    • Dynamic Mechanical Analysis (DMA) : Correlates DDSA content with viscoelastic properties in cured epoxies .

    Methodological Notes

    • Synthesis Optimization : For DDSA-modified hydrogels, maintain anhydrous conditions to prevent hydrolysis during functionalization .
    • Data Validation : Cross-check NIST reference data (e.g., density: 1.005 g/mL at 25°C) with in-lab measurements to account for isomer variability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.